

Chemical Identity of Penicillin Impurity 11

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Compound Focus: Benzylpenicillin Impurity 11

CAS No.: 118-53-6

Cat. No.: S624159

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Before assessing stability, it's helpful to know the basic chemical identity of the compound in question. "Penicillin Impurity 11" has a specific structure as follows:

- **Chemical Name:** (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid [1]
- **Molecular Formula:** C₁₅H₂₀N₂O₅S [1]
- **CAS No.:** Not Available [1]

This impurity is used as a reference standard for analytical method development and validation during the commercial production of penicillins [1].

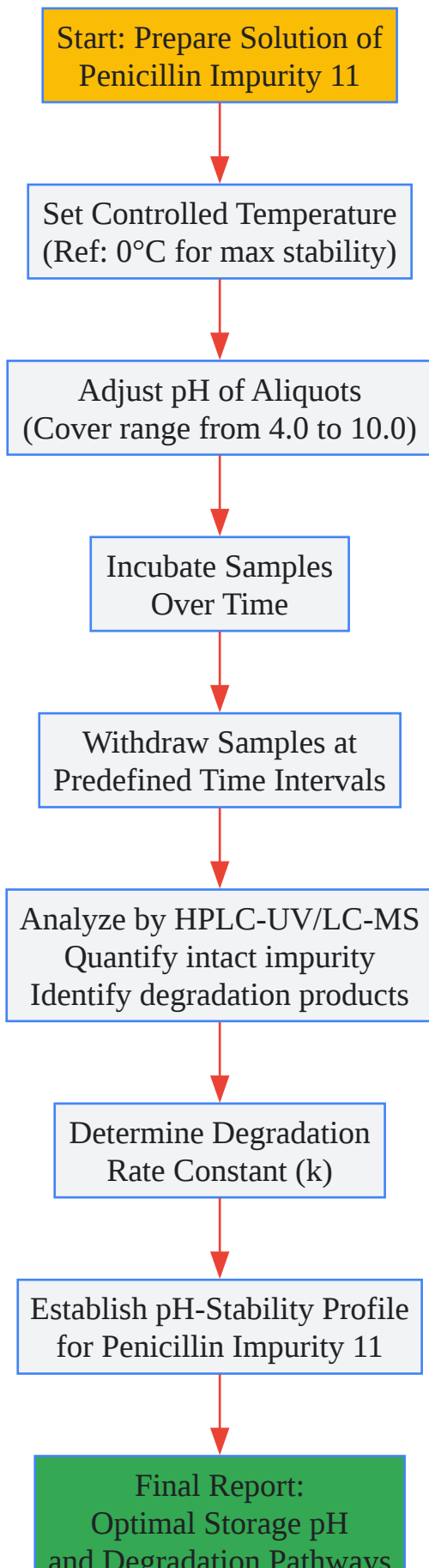
pH and Temperature Stability of Penicillins

While data is not available for Impurity 11 specifically, extensive research exists on the stability of Penicillin G. The core penicillin structure is highly susceptible to degradation under various conditions, and this knowledge can serve as a critical guide for your experiments.

The table below summarizes key stability findings for Penicillin G:

Factor	Condition	Impact on Penicillin G Stability & Key Findings	Relevant Study
pH	Strongly Acidic (pH ~4)	High degradation. Degradation rate constant (k) of 0.1603 min⁻¹ at 80-100°C; produces at least six different degradation products [2].	[2]
	Near-Neutral (pH 5.0-8.0)	Maximum stability. Most stable at pH ~6.0 [3]. Degradation rate is significantly slower (k = 0.0039 min⁻¹ at pH 7) [2].	[3] [2]
	Alkaline (pH ~10)	Moderate degradation. Degradation rate constant (k) of 0.0485 min⁻¹ ; degradation is slower than in acidic conditions but faster than at neutral pH. Penilloic acid is a main degradation product [2].	[2]
Temperature	Increased Temperature	Decreased stability. Stability decreases with rising temperature across all pH levels. Maximum stability is observed at 0°C [3].	[3]

The following experimental workflow can help you determine the stability profile of Penicillin Impurity 11 in your lab:



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Detailed Experimental Protocol

Based on the methodologies used in the search results, here is a protocol you can adapt for testing Penicillin Impurity 11 stability [3] [2].

- **Solution Preparation:**

- Prepare a stock solution of Penicillin Impurity 11 in a suitable solvent (e.g., water, buffer). A common initial concentration used in studies is 100 mg/L [2].
- Use phosphate buffer solutions to prepare aliquots at different pH values (e.g., 4.0, 6.0, 7.0, 8.0, 10.0) [2].

- **Incubation and Sampling:**

- Place the buffered solutions in a controlled temperature water bath (e.g., 80°C, 90°C, 100°C for accelerated studies, or lower temperatures like 0-5°C for long-term stability) [3] [2].
- At predetermined time intervals (e.g., 0, 10, 20, 40, 60, 120 minutes), withdraw samples and immediately cool them in an ice bath [2].
- Neutralize the samples promptly with a small volume of concentrated acid or base (e.g., 3M HCl or NaOH) to stop the degradation reaction [2].

- **Analysis and Quantification:**

- Analyze the samples using Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector [2].
- A reversed-phase C18 column is standard for this analysis. A typical mobile phase is a mixture of acetonitrile and 0.1% formic acid in water [2].
- Use Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the degradation products [2].

- **Data Modeling:**

- Plot the natural logarithm of the remaining concentration of the impurity ($\ln C$) versus time (t). A linear relationship suggests the degradation follows **pseudo-first-order kinetics** [2].
- The slope of the line is the degradation rate constant (k). A higher k value means faster degradation.

Key Troubleshooting Guides

Issue: Rapid degradation of the impurity during analysis.

- **Potential Cause & Solution:** The β -lactam ring is highly sensitive. Ensure samples are kept **at low temperatures (0-4°C)** and analyzed immediately after preparation. For neutral to slightly acidic pH conditions, use buffered solutions to maintain a stable pH around **5.0-8.0** during handling and storage [3] [2].

Issue: Inconsistent degradation rates between experiments.

- **Potential Cause & Solution:** Trace metal ions in solutions can catalyze degradation. Check your water and buffer sources. You can add a chelating agent like EDTA to sequester metal ions, or use high-purity reagents to minimize this effect [4] [2].

Issue: Observation of multiple unknown peaks in the chromatogram.

- **Potential Cause & Solution:** Penicillins can degrade via multiple pathways, forming various products. Use LC-MS/MS to identify these degradation products. Common products include **penicilloic acid** and **penilloic acid**, which result from the opening of the β -lactam ring [4] [2].

Key Takeaways for Your Research

- **Start with Established Knowledge:** The absence of direct data on Penicillin Impurity 11 means you should base your initial experimental design on the well-documented stability profile of Penicillin G.
- **Focus on the Core Structure:** The vulnerability of the β -lactam ring is the central factor. Your primary goal is to determine how the specific side chain of Impurity 11 modulates this inherent instability across different pH levels.
- **Validate for Your System:** The experimental protocol provided will allow you to build a reliable, data-driven stability profile specific to your compound and research conditions.

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